molecular formula C19H21NO4S B2980883 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2097922-18-2

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2980883
CAS No.: 2097922-18-2
M. Wt: 359.44
InChI Key: OELLCHNKZPEEFD-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a benzodioxole ring, an oxane ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the oxane and thiophene rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is unique due to the combination of the benzodioxole, oxane, and thiophene rings in its structure. This unique arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H21NO4SC_{19}H_{21}NO_4S, with a molecular weight of approximately 359.44 g/mol. The structure incorporates a benzodioxole moiety , an oxane group , and a thiophene ring , which are significant for its biological interactions and reactivity.

PropertyValue
Molecular FormulaC19H21NO4S
Molecular Weight359.44 g/mol
InChIInChI=1S/C19H21NO4S
CAS NumberNot specified

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds synthesized in similar structural classes have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. One study reported IC50 values for α-amylase inhibitors ranging from 0.68 µM to 0.85 µM, indicating strong activity against this target . The compound IIc , a derivative closely related to our compound of interest, demonstrated substantial blood glucose reduction in streptozotocin-induced diabetic mice, showcasing its therapeutic potential .

Anticancer Activity

Research has also explored the anticancer properties of benzodioxole derivatives. In vitro assays indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . These findings suggest that compounds similar to This compound could serve as candidates for further development in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The presence of the benzodioxole core is particularly notable as it has been linked to various pharmacological effects, including anti-inflammatory and antimicrobial activities . Further mechanistic studies are necessary to elucidate the exact pathways through which this compound exerts its effects.

Study on α-Amylase Inhibition

A detailed study characterized several benzodioxole derivatives, including our compound of interest. The researchers found that compounds with similar structural features effectively inhibited α-amylase activity, making them promising candidates for managing diabetes .

Cytotoxicity Assessment

In another study, the cytotoxicity of benzodioxole derivatives was assessed across different cell lines. The results indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, suggesting a favorable safety profile .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-18(11-13-3-4-15-16(10-13)24-12-23-15)20-19(17-2-1-9-25-17)14-5-7-22-8-6-14/h1-4,9-10,14,19H,5-8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLCHNKZPEEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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